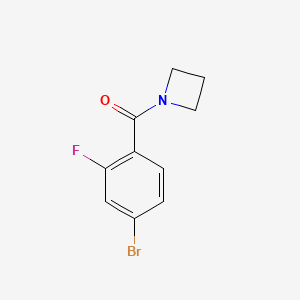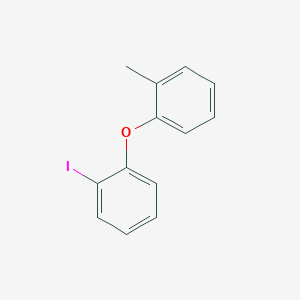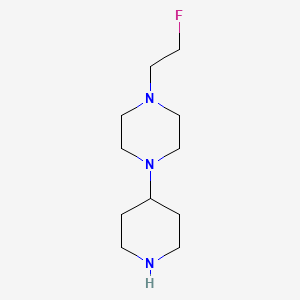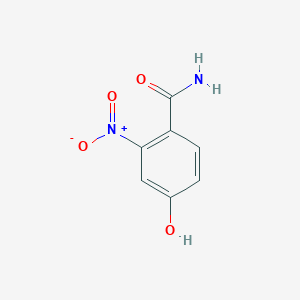
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
Overview
Description
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridines. It has a molecular formula of C7H5BrFNO and a molecular weight of 218.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 251.8±40.0 °C and a predicted density of 1.619±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Pyridylcarbene Formation and Derivatives Synthesis :
- Abarca, B., Ballesteros, R., & Blanco, F. (2006) explored the thermal decomposition of bromo-methyl-triazolo-pyridine, leading to the formation of 1-(6-Bromopyridin-2-yl)ethanone among other compounds. This study highlights the compound's role in the formation of pyridylcarbene intermediates (Abarca, Ballesteros, & Blanco, 2006).
Chemical Synthesis and Characterization :
- Govindhan, M., Viswanathan, V., Karthikeyan, S., Subramanian, K., & Velmurugan, D. (2017) synthesized a compound using 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone as a starting material. This research emphasizes the compound's utility in chemical synthesis and spectroscopic characterization (Govindhan et al., 2017).
Biological Activities and Therapeutic Potential :
- Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I. (2011) investigated 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone for its biological activities. The study found significant immunosuppressive and cytotoxic effects, suggesting its potential in medical research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Spectroscopic Studies and Molecular Structure Analysis :
- Mary, Y., Panicker, C. Y., Sapnakumari, M., Narayana, B., Sarojini, B., Al‐Saadi, A., Van Alsenoy, C., War, J. A., & Fun, H. (2015) conducted a comprehensive study on a related compound, focusing on its molecular structure, vibrational frequencies, and spectroscopic assignments. This research offers insights into the molecular characteristics and potential applications of similar compounds in materials science and pharmaceuticals (Mary et al., 2015).
Versatile Synthesis and Applications in Organic Chemistry :
- Sutherland, A. & Gallagher, T. (2003) described a versatile synthesis method involving 5-bromo-2-fluoro-3-pyridylboronic acid, a compound related to this compound. Their research underlines the compound's role in the synthesis of various substituted pyridines, demonstrating its significance in the field of organic chemistry (Sutherland & Gallagher, 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is currently unknown due to the lack of research on this specific compound . It’s possible that the bromine and fluorine atoms in the compound could be involved in its interactions with its targets, but this is purely speculative without further studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions . .
properties
IUPAC Name |
1-(6-bromo-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBFVOYREPRONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

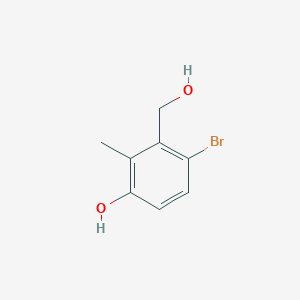
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)


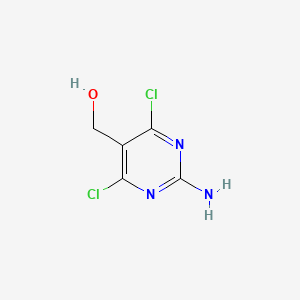
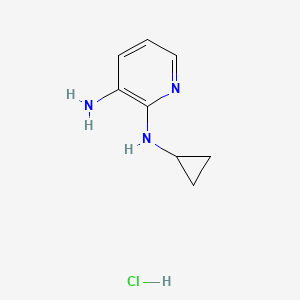
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)
